molecular formula C8H9NO2 B1342593 2,3-Dimethylisonicotinic acid CAS No. 4328-85-2

2,3-Dimethylisonicotinic acid

Cat. No. B1342593
CAS RN: 4328-85-2
M. Wt: 151.16 g/mol
InChI Key: XTZMOGFYBBVBFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of 6-aminonicotinic acid is achieved through electrochemical methods. This process includes the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine using a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. The synthesis is performed at an apparent current density of 10 mA/cm² in an undivided cell and yields good results .

Another related compound, 2-aminosulfonyl-N,N-dimethylnicotinamide, which is a key intermediate of the herbicide nicosulfuron, is synthesized starting from 2-chloronicotinic acid. This process involves sulfhydrylation by thiourea and results in a total yield of 58.1%. This particular synthetic route has not been previously reported in domestic literature .

Molecular Structure Analysis

The molecular structure analysis of 2,3-dimethylisonicotinic acid would involve understanding the arrangement of atoms within the molecule and how this structure affects its reactivity and interactions with other molecules. Although the provided papers do not directly discuss the molecular structure of 2,3-dimethylisonicotinic acid, they do provide insights into the structures of similar compounds, which can be useful for inferring potential structural aspects of 2,3-dimethylisonicotinic acid.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2,3-dimethylisonicotinic acid are complex and involve multiple steps. For example, the synthesis of 6-aminonicotinic acid involves electrochemical reactions that are carefully controlled to achieve the desired product . Similarly, the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide involves reactions such as sulfhydrylation, which is a key step in the production of the herbicide nicosulfuron . These reactions are indicative of the types of chemical transformations that might be relevant to 2,3-dimethylisonicotinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2,3-dimethylisonicotinic acid would include its melting point, boiling point, solubility, and reactivity. While the provided papers do not detail the properties of 2,3-dimethylisonicotinic acid specifically, they do discuss the synthesis and reactions of structurally related compounds. These properties are critical for understanding the behavior of the compound in various environments and can influence how it is handled in a laboratory or industrial setting. The synthesis methods described in the papers suggest that the related compounds are reactive and can be manipulated under controlled conditions to yield specific products .

Scientific Research Applications

Photocatalyzed Oxidation Studies

Research has shown that compounds like dimethylarsinic acid (DMA) are effectively degraded by photocatalysis using TiO2. This degradation process, involving the oxidation of DMA to other forms, is significant in environmental science and technology. The study of Xu, Cai, and O’Shea (2007) demonstrated the potential of TiO2 as an adsorbent and photocatalyst for various arsenic species, including DMA (Xu, Cai, & O’Shea, 2007).

Cancer Research

DMA has been identified as a carcinogen in animal models, particularly affecting the urinary bladder. Cohen, Ohnishi, Arnold, and Le (2007) found that DMA's carcinogenic action is linked to cytotoxicity and subsequent cell regeneration, with dose-dependent effects observed in their studies (Cohen, Ohnishi, Arnold, & Le, 2007).

Chemical Analysis and Speciation

Studies have focused on the analysis of DMA and related compounds in various matrices. For example, Masscheleyn, Delaune, and Patrick (1991) developed a sensitive analytical method for accurately determining arsenic species, including DMA, in aqueous solutions (Masscheleyn, Delaune, & Patrick, 1991). Similarly, Webb and Carter (1984) described a method for recovering DMA from biological samples, highlighting its significance in toxicological studies (Webb & Carter, 1984).

Environmental and Health Implications

DMA's role in environmental and health contexts has been explored in various studies. Yamanaka et al. (2001) investigated the oxidative damage potential of DMA in mammals, focusing on its role in carcinogenesis (Yamanaka et al., 2001). Additionally, the work of Tofan-Lazar and Al-Abadleh (2012) on the adsorption/desorption kinetics of DMA on iron-(oxyhydr)oxides is relevant to environmental chemistry and risk assessment (Tofan-Lazar & Al-Abadleh, 2012).

Synthesis and Transformation in Chemical Processes

The synthesis and transformation of DMA and related compounds are critical in chemical processes. Huo, Kosugi, and Yamamoto (2008) detailed the synthesis ofa xanthine oxidoreductase inhibitor using isonicotinic acid N-oxide, highlighting the relevance of similar compounds in pharmaceutical synthesis (Huo, Kosugi, & Yamamoto, 2008). Additionally, Jin, Li, Liu, Zheng, and Shen (2011) reported on the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis, underscoring the importance of these compounds in biotechnological applications (Jin, Li, Liu, Zheng, & Shen, 2011).

properties

IUPAC Name

2,3-dimethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZMOGFYBBVBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylisonicotinic acid

CAS RN

4328-85-2
Record name 2,3-dimethylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Foroozesh, Q Jiang, J Sridhar, J Liu… - Journal of …, 2013 - ncbi.nlm.nih.gov
DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC Back to Top Skip to main …
BN Biddle - 1967 - search.proquest.com
The original work described in this thesis consists of attempts to extend the Widman-Stoermer and Borsche cinnoline syntheses to the preparation of a number of derivatives of the …

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